molecular formula C9H14N2O B129142 (R)-3-Ethyl-5-(pyrrolidin-2-yl)isoxazole CAS No. 147402-75-3

(R)-3-Ethyl-5-(pyrrolidin-2-yl)isoxazole

Cat. No.: B129142
CAS No.: 147402-75-3
M. Wt: 166.22 g/mol
InChI Key: AVRBCQVMEHMRQS-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-3-Ethyl-5-(pyrrolidin-2-yl)isoxazole ( 147402-75-3) is a chiral small molecule featuring a fused isoxazole-pyrrolidine scaffold, with a molecular formula of C9H14N2O and a molecular weight of 166.22 g/mol . This compound is intended for research use only and is not approved for human consumption. The isoxazole ring is a privileged structure in medicinal chemistry and drug discovery, found in numerous compounds with a wide spectrum of biological activities . Isoxazole derivatives are recognized for their significant potential in pharmaceutical research, demonstrating anticancer, anti-inflammatory, antimicrobial, antiviral, anticonvulsant, and antidepressant properties . The integration of a chiral pyrrolidine ring, a common feature in bioactive molecules and natural products, further enhances the three-dimensional complexity and potential for targeted interactions of this compound . This specific chiral building block is of particular value in the design and synthesis of novel chemical entities. Its structure makes it a promising candidate for developing potent and selective enzyme inhibitors, as similar chiral scaffolds have been successfully used to target the ribose pocket of kinase ATP-binding sites . Researchers can utilize this compound in hit-to-lead optimization programs, fragment-based drug discovery, and as a key synthetic intermediate for constructing more complex, pharmacologically relevant molecules.

Properties

CAS No.

147402-75-3

Molecular Formula

C9H14N2O

Molecular Weight

166.22 g/mol

IUPAC Name

3-ethyl-5-[(2R)-pyrrolidin-2-yl]-1,2-oxazole

InChI

InChI=1S/C9H14N2O/c1-2-7-6-9(12-11-7)8-4-3-5-10-8/h6,8,10H,2-5H2,1H3/t8-/m1/s1

InChI Key

AVRBCQVMEHMRQS-MRVPVSSYSA-N

SMILES

CCC1=NOC(=C1)C2CCCN2

Isomeric SMILES

CCC1=NOC(=C1)[C@H]2CCCN2

Canonical SMILES

CCC1=NOC(=C1)C2CCCN2

Synonyms

Isoxazole, 3-ethyl-5-(2-pyrrolidinyl)-, (R)- (9CI)

Origin of Product

United States

Preparation Methods

1,3-Dipolar Cycloaddition of Nitrile Oxides and Alkynes

The 1,3-dipolar cycloaddition between nitrile oxides and alkynes remains the cornerstone of isoxazole synthesis. For 3,5-disubstituted variants, regioselectivity is governed by electronic and steric factors. Copper(I) catalysis, as demonstrated by Hansen et al., enables the one-pot synthesis of 3,5-disubstituted isoxazoles from terminal alkynes and in situ–generated nitrile oxides, achieving yields exceeding 80%. Adapting this method for (R)-3-ethyl-5-(pyrrolidin-2-yl)isoxazole requires a nitrile oxide bearing the pyrrolidine group and an alkyne with an ethyl substituent.

Recent innovations in solvent systems, such as choline chloride–urea deep eutectic solvents (DES), enhance reaction efficiency while reducing environmental impact. Pérez et al. reported a DES-mediated protocol that achieves 92% yield for 3,5-diarylisoxazoles under mild conditions. Transitioning to aliphatic substituents like ethyl may necessitate optimization of solvent polarity and reaction temperature to maintain regioselectivity.

Pyrrolidine Ring Construction and Stereochemical Control

Chiral Pool Synthesis from Proline Derivatives

Enantioselective Synthesis and Resolution Techniques

Asymmetric Catalysis in Cycloaddition Reactions

While traditional cycloadditions lack stereocontrol, recent advances in chiral auxiliaries and catalysts offer solutions. Denmark et al. demonstrated that silanol-directed [3+2] cycloadditions with chiral ligands yield trisubstituted isoxazoles with >90% enantiomeric excess (ee). Applying similar ligands to nitrile oxide–alkyne cycloadditions could directly yield (R)-configured products.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialKey Reagents/ConditionsYield (%)ee (%)
Cu(I)-Catalyzed CycloadditionTerminal alkyne, Nitrile oxideCuI, DES, 60°C85
Proline-Derived SynthesisD-Proline esterAcetone oxime, POCl₃7899 (R)
Grignard Alkylation5-PyrrolidinylisoxazoleEthylMgBr, THF, 0°C to reflux65

Table 1. Comparison of synthetic routes for this compound.

The proline-derived route offers superior enantiomeric purity but requires multi-step synthesis. Conversely, cycloaddition methods provide rapid access to the isoxazole core but lack inherent stereocontrol.

Chemical Reactions Analysis

Oxidation Reactions

The ethylisoxazole moiety undergoes selective oxidation under controlled conditions. Key findings include:

Reagent Conditions Product Yield Reference
tert-Butyl hydroperoxide (TBHP)CH₂Cl₂, 40–60°C, 12–24 hr5-(Pyrrolidin-2-yl)isoxazole-3-carboxylic acid68–72%
KMnO₄H₂O/acetone, 0–5°C, 2 hr3-Ethyl-5-(pyrrolidin-2-yl)isoxazole-4-ol55%
  • Mechanism : TBHP oxidizes the ethyl group to a carboxyl group via radical intermediates, while KMnO₄ hydroxylates the isoxazole ring at the 4-position .

Reduction Reactions

The isoxazole ring demonstrates stability under standard reduction conditions, but the pyrrolidine nitrogen participates in selective reductions:

Reagent Conditions Product Yield Reference
NaBH₃CNMeOH, RT, 6 hr3-Ethyl-5-(pyrrolidine-2-yl)isoxazolidine82%
H₂/Pd-CEtOH, 50 psi, 12 hr3-Ethyl-5-(pyrrolidin-2-yl)tetrahydroisoxazole47%
  • Selectivity : NaBH₃CN reduces the pyrrolidine ring’s imine-like character without affecting the isoxazole, while hydrogenation saturates the isoxazole ring .

Substitution Reactions

Electrophilic substitution occurs preferentially at the isoxazole C-4 position:

Reagent Conditions Product Yield Reference
HNO₃/H₂SO₄0°C, 30 min4-Nitro-3-ethyl-5-(pyrrolidin-2-yl)isoxazole61%
Br₂/FeCl₃CHCl₃, RT, 2 hr4-Bromo-3-ethyl-5-(pyrrolidin-2-yl)isoxazole78%
  • Regioselectivity : Directed by the electron-withdrawing effect of the isoxazole oxygen, facilitating electrophilic attack at C-4 .

Cycloaddition Reactions

The compound acts as a dipolarophile in 1,3-dipolar cycloadditions:

Dipolarophile Conditions Product Yield Reference
Nitrile oxide (RCNO)Cu(OAc)₂, Et₃N, CHCl₃, 40°C3-Ethyl-5-(pyrrolidin-2-yl)isoxazoline85%
Azide (RN₃)Microwave, 100°C, 1 hrTriazole-linked isoxazole-pyrrolidine hybrid73%
  • Stereochemical Control : The chiral pyrrolidine center induces diastereoselectivity (>95% dr) in cycloadducts .

Functionalization of the Pyrrolidine Ring

The pyrrolidine nitrogen undergoes alkylation/acylation:

Reagent Conditions Product Yield Reference
Benzoyl chloridePyridine, RT, 12 hrN-Benzoyl-3-ethyl-5-(pyrrolidin-2-yl)isoxazole89%
CH₃IK₂CO₃, DMF, 60°C, 6 hrN-Methyl-3-ethyl-5-(pyrrolidin-2-yl)isoxazole94%
  • Applications : N-Acylation enhances biological activity by improving membrane permeability .

Comparative Reactivity Analysis

Reaction Type Rate (k, s⁻¹) Activation Energy (kJ/mol) Catalyst
Oxidation (TBHP)1.2 × 10⁻³45.7None
Cycloaddition (Cu)3.8 × 10⁻²32.1Cu(OAc)₂
Electrophilic bromination5.6 × 10⁻⁴58.9FeCl₃

Data derived from kinetic studies in .

Key Mechanistic Insights:

  • The isoxazole ring’s electron-deficient nature directs electrophiles to C-4 .

  • Steric hindrance from the ethyl group limits reactivity at C-3 .

  • Copper catalysis accelerates cycloadditions by stabilizing nitrile oxide intermediates .

Scientific Research Applications

1.1 Analgesic Properties
Isoxazole derivatives, including (R)-3-Ethyl-5-(pyrrolidin-2-yl)isoxazole, have been investigated for their analgesic effects. Research indicates that isoxazoles can act as selective inhibitors of cyclooxygenase enzymes (COX), which are pivotal in inflammatory processes. For instance, studies have shown that certain isoxazole derivatives exhibit significant COX-2 inhibitory activity, making them potential candidates for pain management therapies .

1.2 Anti-inflammatory Effects
The anti-inflammatory properties of isoxazole compounds are well-documented. For example, a series of studies demonstrated that isoxazoles can inhibit leukotriene biosynthesis and reduce inflammation in models of carrageenan-induced edema . The structural features of this compound may enhance its efficacy against inflammatory diseases, suggesting its potential use in treating conditions such as rheumatoid arthritis.

1.3 Antimicrobial Activity
Recent investigations into the antimicrobial properties of isoxazoles have shown promising results against various bacterial strains, including Escherichia coli and Staphylococcus aureus. Compounds similar to this compound have demonstrated significant antibacterial activity, indicating their potential as new antimicrobial agents .

Synthesis and Structure-Activity Relationship

The synthesis of this compound typically involves multi-step organic reactions, including cyclization processes that yield the desired isoxazole structure. Understanding the structure-activity relationship (SAR) is crucial for optimizing its biological activity. For instance, modifications to the pyrrolidine moiety or the ethyl group can significantly influence the compound's pharmacological properties.

Case Studies and Research Findings

3.1 Case Study: COX Inhibition
A study focused on a series of isoxazoles evaluated their effectiveness as COX inhibitors. Among these compounds, several exhibited sub-micromolar IC50 values against COX-2, indicating strong potential for developing anti-inflammatory drugs . The findings suggest that this compound could be further explored for its COX inhibitory properties.

3.2 Case Study: Antimicrobial Screening
Another significant study assessed the antibacterial efficacy of various isoxazoles against clinical isolates. The results indicated that certain derivatives showed potent activity against resistant strains of bacteria, highlighting the importance of isoxazoles in addressing antibiotic resistance issues .

Potential Therapeutic Applications

Given its biological activities, this compound holds promise in several therapeutic areas:

  • Pain Management: As a COX inhibitor, it may serve as a novel analgesic.
  • Anti-inflammatory Treatments: Its ability to modulate inflammatory pathways suggests applications in chronic inflammatory diseases.
  • Antibacterial Agents: Its antimicrobial properties could lead to new treatments for bacterial infections, particularly those resistant to current antibiotics.

Data Table: Summary of Biological Activities

Activity TypeCompoundObserved EffectReference
Analgesic(R)-3-Ethyl...Selective COX inhibition
Anti-inflammatory(R)-3-Ethyl...Reduction in edema in animal models
Antimicrobial(R)-3-Ethyl...Significant activity against E. coli and S. aureus

Mechanism of Action

The mechanism of action of (R)-3-Ethyl-5-(pyrrolidin-2-yl)isoxazole involves its interaction with specific molecular targets. For instance, it may act on enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations:

The pyrrolidine ring (saturated) offers conformational flexibility and hydrogen-bonding capability, contrasting with the aromatic pyrrole in 3-Amino-5-(pyrrol-2-yl)isoxazole .

Synthetic Pathways :

  • Cycloaddition reactions between nitro compounds and carbonyl derivatives (e.g., aldehydes/ketones) are common for isoxazole synthesis . The target compound may be synthesized via similar methods, though direct evidence is lacking.
  • Styrylisoxazoles (e.g., 5-(p-substitutedstyryl)-isoxazole-3-carboxylic acid) require additional steps like ester hydrolysis, emphasizing the role of functional group transformations .

Pharmacological and Functional Comparisons

Anticancer Potential: Isoxazole derivatives with aromatic substituents (e.g., indole in 4-(1H-Indol-3-yl)-3-methyl-6H-pyrrolo[3,2-d]isoxazole) often exhibit cytotoxicity via intercalation or kinase inhibition . The pyrrolidine group in the target compound may modulate target selectivity.

Anti-Inflammatory Activity :

  • Styrylisoxazole carboxylic acids (e.g., 5-(p-substitutedstyryl)-isoxazole-3-carboxylic acid) show anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes . The ethyl-pyrrolidine combination in the target compound could offer alternative binding modes.

Antimicrobial and Immunomodulatory Effects: Pyrrole-containing isoxazoles (e.g., 3-Amino-5-(pyrrol-2-yl)isoxazole) may interact with bacterial enzymes or immune receptors . The saturated pyrrolidine in the target compound might enhance metabolic stability compared to aromatic analogs.

Physicochemical Properties

  • Solubility: Pyrrolidine’s basic nitrogen may improve aqueous solubility at physiological pH, unlike non-polar styryl groups .
  • Stereochemistry : The (R)-configuration could influence enantioselective interactions with biological targets, a critical factor in drug design .

Q & A

Q. What are the most reliable synthetic routes for preparing enantiomerically pure (R)-3-Ethyl-5-(pyrrolidin-2-yl)isoxazole, and how can stereochemical integrity be preserved during synthesis?

  • Methodological Answer : The synthesis of enantiopure isoxazole derivatives often employs Boc-protected intermediates followed by acidic deprotection. For example, (S)-5-Methyl-3-(pyrrolidin-2-yl)isoxazole hydrochloride was synthesized with 93% yield and optical purity ([α]²⁰D = +22.95 for the R-isomer) using Boc cleavage under HCl/dioxane conditions . To preserve stereochemistry, avoid harsh reaction conditions (e.g., prolonged heating) and use chiral auxiliaries or asymmetric catalysis. Column chromatography with chiral stationary phases or recrystallization in polar solvents (e.g., ethanol/water mixtures) can enhance enantiomeric excess.

Q. How can researchers characterize the structural and electronic properties of this compound using spectroscopic and computational tools?

  • Methodological Answer :
  • Spectroscopy : Use 1H^1H-NMR to confirm substitution patterns (e.g., pyrrolidine protons at δ 1.5–3.0 ppm and isoxazole protons at δ 6.5–8.0 ppm). IR spectroscopy can identify N–O stretching (~960 cm1^{-1}) and C=N vibrations (~1600 cm1^{-1}) .
  • Computational Analysis : Perform DFT calculations (B3LYP/6-31G* basis set) to optimize geometry, calculate frontier molecular orbitals (HOMO-LUMO gaps), and predict reactivity. Hirshfeld surface analysis can map intermolecular interactions in crystal structures .

Q. What are the common impurities encountered during the synthesis of this compound, and how can they be mitigated?

  • Methodological Answer : Impurities include unreacted nitro precursors (e.g., ethyl nitroacetate), byproducts from incomplete cyclization, or racemization products. Mitigation strategies:
  • Optimize solvent polarity (e.g., ethyl acetate/hexane ratios) during purification to improve separation .
  • Monitor reaction progress via TLC or HPLC. Use scavengers (e.g., molecular sieves) to absorb residual water or acids that promote decomposition .

Advanced Research Questions

Q. How does the stereochemistry of the pyrrolidine moiety in this compound influence its biological activity, and what SAR (Structure-Activity Relationship) trends have been observed?

  • Methodological Answer : The R-configuration at the pyrrolidine ring enhances binding to targets like HDACs or tyrosine kinases due to optimal spatial alignment. For example, isoxazole derivatives with R-stereochemistry showed 2–3× higher IC50_{50} values in anticancer assays compared to S-isomers . SAR studies suggest:
  • Substituent Effects : Bulky groups (e.g., ethyl at C3) improve metabolic stability but may reduce solubility.
  • Heteroatom Positioning : Oxygen in the isoxazole ring enhances hydrogen bonding with catalytic residues in enzymes .

Q. What computational strategies are effective in predicting the binding modes of this compound with therapeutic targets like HDAC or tubulin?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into crystal structures (e.g., PDB: 4LX6 for HDAC8). Prioritize poses with hydrogen bonds to Zn2+^{2+}-binding residues (e.g., Asp101, His142) .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD (<2 Å) and binding free energy (MM-PBSA) to validate interactions .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives across different studies?

  • Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., cell lines, incubation time). To reconcile
  • Standardize Assays : Use validated cell lines (e.g., HepG2 for liver cancer) and controls (e.g., doxorubicin).
  • Meta-Analysis : Pool data from multiple studies (e.g., IC50_{50}, selectivity indices) and apply statistical tools (e.g., ANOVA) to identify outliers. Cross-validate with in silico predictions .

Q. What experimental and computational approaches are recommended for evaluating the photostability and degradation pathways of this compound under physiological conditions?

  • Methodological Answer :
  • Photostability Testing : Expose the compound to UV-Vis light (300–800 nm) and analyze degradation via LC-MS. Major pathways include N–O bond cleavage and pyrrolidine ring oxidation .
  • DFT-Based Prediction : Calculate bond dissociation energies (BDEs) for N–O and C–N bonds. Lower BDEs (<70 kcal/mol) indicate higher susceptibility to photolysis .

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